2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride
Description
Molecular Formula: C₁₃H₁₄Cl₂N₂OS
Molecular Weight: 317.2 g/mol
CAS Number: 1049728-22-4
Structure: The compound features a 1,3-thiazole core substituted at the 4-position with a chloromethyl (-CH₂Cl) group and at the 2-position with an acetamide moiety linked to a 4-methylphenyl (para-tolyl) group. The hydrochloride salt enhances solubility and stability .
Formation of the thiazole ring via cyclization of α-bromo ketones with thiourea or thioamides.
Amide coupling using reagents like carbodiimides (e.g., EDC) or palladium catalysts for cross-coupling reactions .
Applications: Primarily used as a research chemical in medicinal chemistry, particularly in kinase inhibitor studies or as a precursor for bioactive molecules .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS.ClH/c1-9-2-4-10(5-3-9)15-12(17)6-13-16-11(7-14)8-18-13;/h2-5,8H,6-7H2,1H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMUAGRLCUIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride typically involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-4-(chloromethyl)thiazole under appropriate conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its thiazole moiety is particularly valuable for creating derivatives that may exhibit enhanced biological activities or novel properties.
Research indicates that 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride possesses antimicrobial and antifungal properties. It has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase, which is relevant in neurodegenerative disease contexts like Alzheimer's disease .
Biological Mechanisms:
- Enzyme Inhibition: The thiazole ring enhances binding affinity to target proteins through hydrogen bonding and π-stacking interactions.
- Antimicrobial Activity: The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medical Applications
The compound is being explored for its therapeutic potential in treating diseases due to its biological activity. Its derivatives are under investigation for:
- Anti-cancer properties: Compounds derived from thiazoles have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective effects: By inhibiting acetylcholinesterase, it may help increase acetylcholine levels in the brain, potentially benefiting cognitive function .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional attributes of the target compound with analogs reported in the evidence:
Key Observations :
Aryl Substituents: Electron-withdrawing groups (e.g., -Cl, -F) improve binding to hydrophobic pockets in enzymes, while bulky groups (e.g., 4-methylbenzyl) may reduce bioavailability due to steric effects .
Salt Forms: The hydrochloride salt of the target compound improves aqueous solubility, a critical factor for in vivo applications, whereas non-ionic analogs (e.g., ) may require formulation aids .
Synthetic Routes :
- Palladium-catalyzed cross-coupling () and carbodiimide-mediated amide coupling () are common strategies. The target compound’s synthesis likely employs similar methodologies .
Biological Relevance :
- Thiazole-containing acetamides are frequently explored as kinase inhibitors or antimicrobial agents. The chloromethyl group in the target compound may confer unique inhibitory properties against specific kinases (e.g., c-Abl) .
Research Findings and Trends
Structure-Activity Relationships (SAR) :
Crystallographic Insights :
- Pharmacokinetic Considerations: Hydrochloride salts (e.g., target compound) demonstrate superior solubility (>10 mg/mL in water) compared to free bases, critical for intravenous administration .
Biological Activity
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride is a thiazole-derived compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- IUPAC Name: this compound
- Molecular Formula: C13H14ClN2OS
- CAS Number: 1049728-22-4
- Molecular Weight: 317.23 g/mol
- Purity: ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The thiazole ring structure is known for its ability to participate in hydrogen bonding and π-stacking interactions, which enhances its binding affinity to target proteins.
Enzyme Inhibition
Research indicates that compounds with thiazole moieties can inhibit key enzymes such as:
- Acetylcholinesterase (AChE): Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Biological Activity Overview
The biological activity of this compound includes:
Case Studies and Research Findings
-
Anticancer Activity:
A study evaluated the anticancer effects of the compound on human colorectal carcinoma cells (SW620). The compound showed significant inhibition of cell proliferation with an IC50 value of approximately 10 µM, indicating strong cytotoxicity against these cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase . -
Neuroprotective Effects:
Another research focused on the neuroprotective properties of this compound in models of oxidative stress. It was found to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cell lines exposed to oxidative stressors. This suggests its potential use in treating neurodegenerative disorders . -
Inhibition of Acetylcholinesterase:
Molecular docking studies revealed that the compound binds effectively to the active site of AChE, demonstrating competitive inhibition. The binding affinity was significantly higher than that of standard inhibitors used in Alzheimer’s treatment, suggesting its potential as a therapeutic agent for cognitive enhancement .
Q & A
Q. What are the recommended synthetic routes for 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride, and what critical reaction conditions must be controlled?
Answer: The synthesis typically involves coupling a thiazole intermediate with an acetamide derivative. A validated approach includes:
- Step 1: Reacting 3,4-dichlorophenylacetic acid with 2-aminothiazole derivatives in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine (TEA) as a base at 273 K for 3 hours .
- Step 2: Purification via extraction (e.g., aqueous HCl wash, NaHCO₃ neutralization) and recrystallization from methanol/acetone (1:1) .
Critical Conditions:
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | Dichloromethane | High solubility of intermediates |
| Temperature | 273 K (0°C) | Minimize side reactions |
| Catalyst | EDC + TEA | Activate carboxylic acid group |
| Reaction Time | 3 hours | Ensure complete coupling |
Q. How can researchers characterize the molecular structure and confirm the purity of this compound?
Answer: Structural Confirmation:
- Single-Crystal X-ray Diffraction (SCXRD): Determines bond lengths, angles, and torsion angles (e.g., thiazole-phenyl dihedral angle ~61.8°) .
- Spectroscopy:
Purity Assessment:
- TLC: Monitor reaction progress (Rf comparison).
- Elemental Analysis: Validate %C, %H, %N (e.g., C: 66.48%, H: 5.09%, N: 16.85%) .
- HPLC: Purity >95% with C18 column (MeCN:H₂O gradient).
Advanced Research Questions
Q. What computational methods are effective in predicting feasible synthetic pathways, and how can experimental data refine these predictions?
Answer: Computational Tools:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) to model transition states and intermediates.
- ICReDD Workflow: Combines reaction databases (Reaxys, Pistachio) with machine learning to prioritize routes .
Experimental Feedback Loop:
Validate computationally predicted pathways (e.g., EDC-mediated coupling).
Optimize parameters (solvent, catalyst) using Design of Experiments (DoE).
Feed experimental yields back into models to improve accuracy.
Example: A route predicted to have 70% yield may achieve 50% experimentally; adjusting steric/electronic parameters in simulations can align predictions .
Q. How should researchers address discrepancies in reaction yields or unexpected by-products during synthesis?
Answer: Systematic Analysis:
- By-product Identification: Use LC-MS or GC-MS to detect impurities (e.g., unreacted starting materials or hydrolysis products).
- Parameter Screening: Vary solvents (DMF vs. DCM), bases (TEA vs. DBU), or temperatures to minimize side reactions.
Case Study:
- Low Yield Cause: Incomplete activation of the carboxylic acid group.
- Solution: Increase EDC stoichiometry (1.2 eq) or prolong reaction time.
Mitigation Strategy:
| Issue | Solution | Evidence Source |
|---|---|---|
| Hydrolysis of chloromethyl group | Use anhydrous conditions | |
| Thiazole ring oxidation | Replace O₂ with N₂ atmosphere |
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer: Reactivity Profile:
- Nucleophilic Sites: The chloromethyl (-CH₂Cl) group is highly electrophilic, facilitating SN2 reactions with amines, thiols, or alkoxides.
- Steric Effects: Steric hindrance from the 4-methylphenyl group may slow kinetics.
Experimental Validation:
- Kinetic Study: Compare reaction rates with/without bulky substituents (e.g., 4-methylphenyl vs. phenyl).
- Product Analysis: Use ¹H NMR to track disappearance of -CH₂Cl signal (δ ~4.5 ppm).
Example: Substitution with piperidine yields a tertiary amine derivative, confirmed by MS ([M+1]⁺ = 483.2) .
Q. How can researchers reconcile contradictions in reported synthetic methodologies for this compound?
Answer: Comparative Analysis:
| Study | Method A (DCM + EDC) | Method B (DMF + DCC) |
|---|---|---|
| Yield | 65% | 45% |
| By-products | <5% | 15% (DCC urea) |
| Scalability | Suitable for >10g scale | Limited by DMF removal |
Resolution Strategy:
- Solvent Choice: DCM minimizes polar by-products vs. DMF.
- Catalyst: EDC avoids urea formation compared to DCC.
- Recommendation: Prioritize Method A for higher purity and scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
